N-(6-methyl-1,3-benzothiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a pyridazine ring, and a piperidine ring, making it a multifaceted molecule with diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS2/c1-14-4-5-16-19(13-14)30-22(23-16)24-21(28)15-8-10-27(11-9-15)20-7-6-17(25-26-20)18-3-2-12-29-18/h2-7,12-13,15H,8-11H2,1H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZNBWRHMKBWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyridazine intermediates, followed by their coupling with a piperidine derivative. Key steps include:
Formation of Benzothiazole Intermediate: This involves the cyclization of 2-aminothiophenol with methyl isothiocyanate under acidic conditions.
Synthesis of Pyridazine Intermediate: This is achieved through the reaction of thiophene-2-carboxylic acid hydrazide with a suitable aldehyde, followed by cyclization.
Coupling Reaction: The benzothiazole and pyridazine intermediates are coupled using a piperidine-4-carboxylic acid derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene and benzothiazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, base catalysts like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit specific kinases involved in cell signaling pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-methyl-1,3-benzothiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide: shares similarities with other benzothiazole and pyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a unique structural arrangement consisting of:
- Benzothiazole moiety
- Pyridazine ring
- Piperidine structure
This combination of heterocycles contributes to its diverse biological activities.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4OS |
| Molecular Weight | 318.42 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound may modulate enzymatic pathways, leading to various biological effects such as:
- Inhibition of bacterial growth
- Anticancer activity through apoptosis induction
- Potential anti-inflammatory effects
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including:
- Mycobacterium tuberculosis : The compound shows promising results with IC50 values indicating effective inhibition of bacterial growth.
| Compound | IC50 (μM) | MIC (μM) |
|---|---|---|
| N-(6-methyl...) | 1.35 | 0.25 |
Anticancer Activity
The compound has been evaluated for its anticancer properties against several cancer cell lines, showing promising results:
- MCF-7 (breast cancer) : Induces apoptosis with IC50 values in the micromolar range.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 2.41 |
| HeLa | 3.00 |
Flow cytometry analysis revealed that the compound activates apoptotic pathways, increasing p53 expression and cleaving caspase-3.
Case Studies
Several studies have investigated the biological activity of related compounds with similar structures, providing insights into their potential therapeutic applications:
- Study on Anti-Tubercular Activity : A series of benzothiazole derivatives were synthesized and evaluated against Mycobacterium tuberculosis, with some compounds showing IC50 values as low as 0.2 μM, indicating strong anti-tubercular potential .
- Anticancer Research : Research on oxadiazole derivatives indicated that modifications to the benzothiazole structure could enhance cytotoxicity against various cancer cell lines, suggesting a pathway for developing more effective anticancer agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(6-methyl-1,3-benzothiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide?
- Methodological Answer : The synthesis involves multi-step heterocyclic coupling. Key steps include:
- Formation of the benzothiazole core : Start with 6-methyl-1,3-benzothiazol-2-amine, which can be functionalized via nucleophilic substitution or coupling reactions .
- Pyridazine-thiophene intermediate : React 6-(thiophen-2-yl)pyridazine-3-carboxylic acid with piperidine-4-carboxamide using coupling agents like EDC/NHS in solvents such as DMF or THF .
- Final assembly : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Aromatic protons from benzothiazole (δ 7.2–8.1 ppm) and thiophene (δ 6.8–7.5 ppm), along with piperidine carboxamide signals (δ 2.5–3.5 ppm) .
- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and thiophene C-S stretch (~690 cm⁻¹) .
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer activity : Use MTT assays against HeLa or MCF-7 cell lines, with IC₅₀ calculations .
- Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays .
- Solubility screening : Use shake-flask method in PBS (pH 7.4) to guide formulation .
Advanced Research Questions
Q. How can synthetic yields be optimized for the pyridazine-thiophene coupling step?
- Methodological Answer :
- Solvent optimization : Compare DMF (high polarity) vs. THF (moderate polarity) to balance reaction rate and byproduct formation .
- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling efficiency .
- Temperature control : Perform reactions under reflux (80–100°C) with inert gas (N₂/Ar) to prevent oxidation .
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. chloro on benzothiazole) using molecular docking (AutoDock Vina) .
- Meta-analysis of analogs : Review IC₅₀ variations in compounds like N-(4-chlorobenzyl)-1-triazolo-pyridazin-piperidine carboxamide .
- Crystallography : Resolve 3D structures to identify binding mode discrepancies (e.g., piperidine ring conformation) .
Q. How can computational methods enhance reaction design for this compound?
- Methodological Answer :
- Reaction path prediction : Use density functional theory (DFT) to model intermediates and transition states (Gaussian 16) .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts .
- Solubility prediction : Apply COSMO-RS to estimate solubility in biorelevant media .
Q. What are the key considerations for scaling up synthesis while maintaining purity?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress .
- Purification at scale : Use centrifugal partition chromatography (CPC) for high-throughput purification .
- Byproduct management : Optimize quenching steps (e.g., aqueous NaHCO₃ wash) to remove unreacted intermediates .
Data Contradiction Analysis
Q. Why do solubility values vary significantly across structural analogs?
- Methodological Answer :
- LogP analysis : Calculate partition coefficients (e.g., using ChemDraw) to correlate substituent hydrophobicity with solubility .
- Polymorph screening : Use XRPD to identify crystalline forms affecting dissolution rates .
- Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility .
Q. How to address conflicting enzymatic inhibition results in kinase assays?
- Methodological Answer :
- Assay standardization : Validate using staurosporine as a positive control and normalize data to ATP concentration .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular context : Compare inhibition in cell-free vs. cell-based assays to assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
